molecular formula C17H26N2O2 B5755763 N-(3-methylbutyl)-4-(4-morpholinylmethyl)benzamide

N-(3-methylbutyl)-4-(4-morpholinylmethyl)benzamide

Katalognummer B5755763
Molekulargewicht: 290.4 g/mol
InChI-Schlüssel: PDNNVOGLWBUDPS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-methylbutyl)-4-(4-morpholinylmethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly known as TAK-659 and belongs to the class of benzamide derivatives. TAK-659 has been found to exhibit promising results in preclinical studies for the treatment of various cancers, autoimmune diseases, and inflammatory disorders.

Wirkmechanismus

TAK-659 exerts its therapeutic effects by inhibiting the activity of Bruton's tyrosine kinase (BTK), which is a key enzyme involved in the activation of B-cells and T-cells. TAK-659 selectively binds to the active site of BTK and prevents its activation, thereby inhibiting the downstream signaling pathways that lead to the proliferation and survival of cancer cells and activated T-cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to exhibit potent antitumor activity by inducing apoptosis and inhibiting the proliferation of cancer cells. TAK-659 also modulates the immune response by suppressing the activation of T-cells and reducing the production of pro-inflammatory cytokines. In addition, TAK-659 has been found to have a favorable pharmacokinetic profile with high oral bioavailability and low toxicity.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of TAK-659 is its selectivity towards BTK, which reduces the risk of off-target effects and toxicity. TAK-659 also has a favorable pharmacokinetic profile, which makes it suitable for oral administration. However, the limitations of TAK-659 include its relatively short half-life and the potential for drug resistance in cancer cells.

Zukünftige Richtungen

There are several potential future directions for the research and development of TAK-659. One area of interest is the combination of TAK-659 with other targeted therapies, such as inhibitors of PI3K or AKT, to enhance its antitumor activity. Another potential direction is the investigation of TAK-659 in the treatment of other autoimmune diseases, such as lupus and psoriasis. Furthermore, the development of more potent and selective BTK inhibitors based on the structure of TAK-659 may lead to the discovery of new therapeutic agents for the treatment of cancer and autoimmune diseases.

Synthesemethoden

The synthesis of TAK-659 involves a multi-step process that starts with the reaction of 3-methyl-1-butanol with 4-(chloromethyl)benzonitrile to form N-(3-methylbutyl)-4-chloromethylbenzamide. This intermediate is then reacted with morpholine to form N-(3-methylbutyl)-4-(4-morpholinylmethyl)benzamide. The final product is obtained after purification and isolation.

Wissenschaftliche Forschungsanwendungen

TAK-659 has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, TAK-659 has shown promising results in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia and non-Hodgkin's lymphoma. TAK-659 has also demonstrated efficacy in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis, by inhibiting the activation of T-cells.

Eigenschaften

IUPAC Name

N-(3-methylbutyl)-4-(morpholin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-14(2)7-8-18-17(20)16-5-3-15(4-6-16)13-19-9-11-21-12-10-19/h3-6,14H,7-13H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDNNVOGLWBUDPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C1=CC=C(C=C1)CN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methylbutyl)-4-(morpholin-4-ylmethyl)benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.